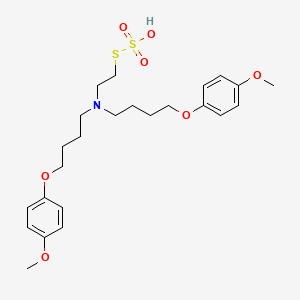
S-2-(Bis(4-(p-methoxyphenoxy)butyl)amino)ethyl thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-2-(Bis(4-(p-methoxyphenoxy)butyl)amino)ethyl thiosulfate: is a complex organic compound with the molecular formula C24H35NO7S2 . This compound is known for its unique structure, which includes a thiosulfate group and two p-methoxyphenoxybutyl groups attached to an aminoethyl chain. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-2-(Bis(4-(p-methoxyphenoxy)butyl)amino)ethyl thiosulfate typically involves multiple steps. One common method includes the reaction of 4-(p-methoxyphenoxy)butylamine with ethylene sulfide to form the intermediate compound, which is then reacted with thiosulfuric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and the concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions: S-2-(Bis(4-(p-methoxyphenoxy)butyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amino and thiosulfate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonate derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted amino and thiosulfate compounds.
Applications De Recherche Scientifique
S-2-(Bis(4-(p-methoxyphenoxy)butyl)amino)ethyl thiosulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of S-2-(Bis(4-(p-methoxyphenoxy)butyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets. The thiosulfate group can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This can affect the structure and function of proteins, leading to various biological effects. The compound may also interact with cellular signaling pathways, modulating their activity .
Comparaison Avec Des Composés Similaires
- S-(2-{Bis[4-(4-methoxyphenoxy)butyl]amino}ethyl) hydrogen sulfurothioate
- 2-[Bis[4-(p-methoxyphenoxy)butyl]amino]ethanethiol sulfate
Comparison: S-2-(Bis(4-(p-methoxyphenoxy)butyl)amino)ethyl thiosulfate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
Propriétés
Numéro CAS |
21220-83-7 |
|---|---|
Formule moléculaire |
C24H35NO7S2 |
Poids moléculaire |
513.7 g/mol |
Nom IUPAC |
1-methoxy-4-[4-[4-(4-methoxyphenoxy)butyl-(2-sulfosulfanylethyl)amino]butoxy]benzene |
InChI |
InChI=1S/C24H35NO7S2/c1-29-21-7-11-23(12-8-21)31-18-5-3-15-25(17-20-33-34(26,27)28)16-4-6-19-32-24-13-9-22(30-2)10-14-24/h7-14H,3-6,15-20H2,1-2H3,(H,26,27,28) |
Clé InChI |
UNQUFOFUZSLDCK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OCCCCN(CCCCOC2=CC=C(C=C2)OC)CCSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















